Methyl 6-(4-bromophenoxy)nicotinate
Description
Properties
IUPAC Name |
methyl 6-(4-bromophenoxy)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOMICWOCVTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl 6 4 Bromophenoxy Nicotinate and Analogous Brominated Nicotinates
Direct Synthesis Approaches to Methyl 6-(4-bromophenoxy)nicotinate
The most straightforward method for the synthesis of this compound involves the direct coupling of a pre-functionalized pyridine (B92270) ring with a brominated phenol (B47542) derivative. This approach is predicated on the availability of suitable starting materials.
Precursor Identification and Preparation
The key precursors for the direct synthesis are a methyl nicotinate (B505614) derivative with a leaving group at the 6-position and 4-bromophenol (B116583). Typically, a halogen atom serves as the leaving group. Methyl 6-chloronicotinate or methyl 6-fluoronicotinate are common choices due to the reactivity of the C-Cl or C-F bond towards nucleophilic aromatic substitution.
The synthesis of these precursors is well-established. For instance, nicotinic acid can undergo esterification to methyl nicotinate, often catalyzed by an acid like sulfuric acid in methanol (B129727). researchgate.netresearchgate.netorientjchem.org Subsequent halogenation at the 6-position can be achieved through various methods, though this can sometimes be challenging. Alternatively, a pre-halogenated nicotinic acid can be esterified.
4-Bromophenol is a commercially available reagent. If needed, it can be prepared by the bromination of phenol, a classic electrophilic aromatic substitution reaction.
Optimized Reaction Conditions and Reagents
The reaction to form this compound is a nucleophilic aromatic substitution, specifically a phenoxide displacement of a halide from the pyridine ring. The reaction is typically carried out in the presence of a base to deprotonate the 4-bromophenol, forming the more nucleophilic 4-bromophenoxide.
Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed to facilitate the reaction. environmentclearance.nic.inpatsnap.com The reaction may be heated to achieve a reasonable rate.
A representative reaction scheme is as follows: Methyl 6-chloronicotinate + 4-bromophenol → this compound + HCl
The reaction conditions, such as temperature and reaction time, would be optimized to maximize the yield and minimize the formation of byproducts.
Multi-Component Reactions in Nicotinate Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like nicotinates from simple, readily available starting materials in a single step. nih.govorganic-chemistry.orgrug.nlmdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generated.
Heterocyclocondensation Processes
The Hantzsch pyridine synthesis is a classic and widely used MCR for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org
To synthesize a nicotinate ester, a β-ketoester is a key component. The general structure of the resulting pyridine is symmetrical. However, modifications to the classical Hantzsch synthesis allow for the preparation of unsymmetrical pyridines. baranlab.org By carefully selecting the aldehyde and β-ketoester, one can introduce the desired substituents onto the pyridine ring.
For a brominated nicotinate, a brominated aldehyde or β-ketoester could potentially be used as a precursor, although this may introduce complexity in terms of reactivity and potential side reactions. A more common approach is to synthesize a simpler substituted pyridine via the Hantzsch reaction and then introduce the bromo-phenoxy group in a subsequent step.
Montmorillonite K-10 Mediated Green Synthesis Methodologies
In recent years, the use of solid acid catalysts, particularly clays (B1170129) like Montmorillonite K-10, has gained significant attention in organic synthesis due to their efficiency, reusability, and environmentally friendly nature. jocpr.comorientjchem.org Montmorillonite K-10 has been successfully employed as a catalyst in the synthesis of dihydropyridines and pyridines, often under solvent-free or aqueous conditions. rsc.orgnih.govdoi.org
This heterogeneous catalyst possesses both Brønsted and Lewis acid sites, which can effectively promote the condensation reactions involved in pyridine synthesis. jocpr.comorientjchem.org The use of Montmorillonite K-10 can lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional homogeneous catalysts. nih.gov For example, Montmorillonite K-10 has been used to mediate the MCR of anilines, arylaldehydes, and ethyl-3,3-diethoxypropionate in water to afford dihydropyridines. nih.gov
Derivatization from Related Pyridine and Nicotinate Precursors
Another important synthetic route is the derivatization of existing pyridine or nicotinate compounds. This approach is particularly useful when the desired substitution pattern is not easily accessible through direct synthesis or MCRs.
Electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the reactivity can be enhanced by converting the pyridine to its N-oxide. gcwgandhinagar.com This modification activates the pyridine ring towards electrophilic attack and can also influence the regioselectivity of the substitution.
Furthermore, functional groups already present on the pyridine ring can be chemically transformed. For instance, a methyl group can be oxidized to a hydroxymethyl group, which can then be further modified. rsc.org A patent describes the synthesis of 6-methyl nicotine (B1678760) starting from methyl 6-methylnicotinate, showcasing a series of derivatization steps. patsnap.comgoogle.com
In a relevant example, methyl 4-bromo-6-methylnicotinate was converted to its N-oxide, which was then rearranged to methyl 4-bromo-6-(hydroxymethyl)nicotinate. rsc.org This demonstrates the feasibility of manipulating substituents on a pre-formed brominated nicotinate core.
The table below summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Key Precursors | Reagents/Catalysts | Advantages | Reference(s) |
| Direct Synthesis | Methyl 6-halonicotinate, 4-bromophenol | K₂CO₃, NaH, DMF, THF | Straightforward, targeted approach | environmentclearance.nic.in, patsnap.com |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia/Ammonium acetate | Acid or base catalyst | Convergent, builds the pyridine ring | organic-chemistry.org, wikipedia.org |
| Montmorillonite K-10 Catalysis | Varies (e.g., anilines, aldehydes) | Montmorillonite K-10 | Green, reusable catalyst, high efficiency | jocpr.com, nih.gov, doi.org |
| Derivatization | Substituted Pyridine/Nicotinate | Oxidizing/reducing agents, etc. | Access to diverse substitution patterns | gcwgandhinagar.com, rsc.org, google.com |
Esterification Reactions
Esterification is a fundamental process in the synthesis of nicotinate esters, including the methyl ester of nicotinic acid, a common precursor. chemicalbook.com This reaction typically involves the reaction of a carboxylic acid (nicotinic acid) with an alcohol in the presence of an acid catalyst. chemicalbook.com For the synthesis of methyl nicotinate, nicotinic acid is reacted with methanol, often with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. chemicalbook.com
Alternative methods for esterification exist, such as reacting nicotinyl chloride hydrochloride with a low molecular weight aliphatic alcohol. google.com Non-catalytic approaches have also been developed, involving the direct reaction of nicotinic acid with a water-immiscible monohydroxy aliphatic alcohol at its reflux temperature. google.com This method offers the advantage of producing esters free from mineral acid residues. google.com
Transesterification is another viable route, where an existing ester of nicotinic acid is reacted with a different alcohol. googleapis.com This process can be catalyzed by both acids and bases. googleapis.com
The choice of esterification method can be influenced by factors such as the desired purity of the final product, the scale of the reaction, and economic considerations. chemicalbook.comgoogle.com
Michael Addition Reactions in Nicotinate Scaffold Formation
The Michael addition, a type of conjugate addition reaction, is a powerful tool for carbon-carbon bond formation in organic synthesis. wikipedia.orgorganic-chemistry.org In the context of forming the nicotinate scaffold, this reaction can be employed to introduce substituents to the pyridine ring. The reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org
The versatility of the Michael addition allows for the introduction of a wide range of functional groups, making it a valuable strategy in the synthesis of diverse nicotinic acid analogs. researchgate.net
Bromination Reactions at Specific Positions
The introduction of a bromine atom at a specific position on the nicotinic acid ring is a critical step in the synthesis of compounds like this compound. Direct bromination of nicotinic acid can be challenging due to the deactivating effect of the pyridine ring. However, methods have been developed to achieve this transformation.
One approach involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. google.com This reaction can be facilitated by the presence of powdered iron. google.com Another method utilizes bromine in concentrated nitric acid, which surprisingly shifts the reactivity from nitration to bromination for moderately deactivated aromatic compounds. scirp.org For instance, isophthalic acid can be converted to 5-bromoisophthalic acid under these conditions. scirp.org
The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction. For example, the bromination of cinnamic acids can proceed through a β-lactone intermediate to stereospecifically yield cis-β-bromostyrene derivatives. nih.gov While not directly on a nicotinate, this illustrates the nuanced control possible in bromination reactions.
Purification and Isolation Techniques for Nicotinate Esters
Following synthesis, the purification and isolation of nicotinate esters are essential to obtain a product of high purity. The most common techniques employed are chromatographic separation and recrystallization.
Chromatographic Separation Methods
Chromatography is a powerful technique for separating mixtures of compounds based on their differential distribution between a stationary phase and a mobile phase. For nicotinate esters and their derivatives, various chromatographic methods are utilized.
Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of reaction mixtures to monitor the progress of a reaction and to determine the purity of the product. nih.gov It can be used for both adsorption and reversed-phase separations. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is suitable for both analytical and preparative separations of nicotinic acid derivatives. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the compounds being separated. researchgate.net
Column Chromatography: This is a common method for purifying larger quantities of nicotinate esters. chemicalbook.comrsc.org Silica (B1680970) gel is a frequently used stationary phase, and the mobile phase is typically a mixture of solvents like petroleum ether and ethyl acetate. chemicalbook.com The choice of solvent system is critical for achieving good separation.
The selection of the appropriate chromatographic technique and conditions depends on the specific properties of the nicotinate ester and the impurities present. nih.gov
Recrystallization and Filtration Processes
Recrystallization is a purification technique used to remove impurities from a solid compound. illinois.edu The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving the impurities in the solution. illinois.edu
For nicotinic acid derivatives, recrystallization can be an effective purification method. google.comgoogle.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Water and various organic solvents can be used. google.com In some cases, a mixture of solvents may be necessary to achieve the desired solubility characteristics.
Filtration is the physical process of separating the purified solid crystals from the liquid (mother liquor). illinois.edu This is typically done using suction filtration to efficiently remove the solvent. The purified crystals are then washed with a small amount of cold solvent to remove any remaining impurities and subsequently dried. google.com
Advanced Spectroscopic and Structural Elucidation of Nicotinate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the atomic arrangement within a molecule.
Proton (¹H) NMR Spectral Analysis
A hypothetical ¹H NMR spectrum of Methyl 6-(4-bromophenoxy)nicotinate would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the bromophenoxy group, and the methyl ester group. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. For instance, the protons on the pyridine ring would likely appear in the aromatic region of the spectrum, with their exact positions and splitting patterns dictated by their substitution pattern and coupling with neighboring protons. The methyl protons of the ester group would be expected to appear as a singlet in the upfield region.
Carbon-13 (¹³C) NMR Spectral Analysis
Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the pyridine and benzene (B151609) rings would be in the downfield (aromatic) region, while the methyl carbon of the ester group and the carbonyl carbon would have characteristic chemical shifts.
Advanced 2D NMR Techniques for Structural Confirmation
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the different structural fragments. For example, HMBC spectra would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching, and the C-Br stretching vibration. The precise frequencies of these bands would offer insights into the molecular structure and bonding.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy, being complementary to FT-IR, would provide additional information, particularly for non-polar bonds. The Raman spectrum would likely show strong signals for the aromatic ring vibrations and other symmetric vibrations within the molecule.
Detailed Vibrational Assignments and Normal Coordinate Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For this compound, a detailed vibrational analysis would reveal characteristic stretching, bending, and torsional modes.
A normal coordinate analysis (NCA) could be theoretically performed to assign the observed vibrational bands to specific atomic motions. This computational method correlates the vibrational frequencies with the molecular geometry and force constants. For a definitive analysis, theoretical calculations, such as those based on Density Functional Theory (DFT), would be used to predict the vibrational spectrum and aid in the assignment of experimental bands.
Predicted Vibrational Assignments:
The vibrational spectrum of this compound would be a composite of the vibrations from its three main structural components: the substituted pyridine ring, the bromophenoxy group, and the methyl ester group.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |
| 3100-3000 | C-H stretching | Aromatic C-H stretches of the pyridine and benzene rings. |
| 3000-2850 | C-H stretching | C-H stretches of the methyl group. |
| 1735-1715 | C=O stretching | Carbonyl stretch of the methyl ester group. |
| 1600-1450 | C=C and C=N stretching | Aromatic ring stretching vibrations of the pyridine and benzene rings. |
| 1300-1200 | C-O-C stretching | Asymmetric stretching of the ether linkage. |
| 1250-1000 | C-O stretching | Stretching vibrations of the ester C-O bond. |
| 1100-1000 | C-Br stretching | Characteristic stretching vibration of the carbon-bromine bond. |
| Below 1000 | Various bending modes | In-plane and out-of-plane bending of C-H bonds, and ring deformation modes. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Chemical Formula: C₁₃H₁₀BrNO₃), the molecular weight is approximately 323.13 g/mol . The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pattern:
Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo fragmentation. The most likely fragmentation pathways would involve the cleavage of the ester group, the ether linkage, and the loss of the bromine atom.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 323/325 | [C₁₃H₁₀BrNO₃]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |
| 292/294 | [C₁₂H₇BrNO₃]⁺ | Loss of a methyl radical (•CH₃) from the ester. |
| 264/266 | [C₁₂H₇BrNO₂]⁺ | Loss of the methoxy (B1213986) group (•OCH₃). |
| 236/238 | [C₁₁H₇BrNO]⁺ | Loss of the entire methyl ester group (•COOCH₃). |
| 157/159 | [C₆H₄BrO]⁺ | Fragment corresponding to the bromophenoxy cation. |
| 166 | [C₇H₄NO₃]⁺ | Loss of the bromophenyl radical. |
| 135 | [C₇H₄NO₂]⁺ | Loss of the methoxy group from the nicotinate (B505614) fragment. |
| 76 | [C₅H₄N]⁺ | Pyridyl fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by π → π* transitions due to the presence of the aromatic pyridine and benzene rings, which act as chromophores. The ether linkage and the carbonyl group of the ester can also influence the electronic transitions.
The absorption maxima (λ_max) would likely occur in the UV region. The solvent used for the analysis can influence the position of these maxima.
Predicted Electronic Transitions:
The molecule possesses several chromophores that will give rise to distinct absorption bands. The conjugation between the aromatic rings through the ether linkage will likely result in a red shift (shift to longer wavelengths) compared to the individual, unconjugated chromophores.
Interactive Data Table: Predicted UV-Vis Absorption for this compound
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
| 200-250 | π → π | High-energy transitions within the benzene and pyridine rings. |
| 250-300 | π → π | Lower-energy transitions involving the conjugated system of the aromatic rings and the carbonyl group. |
| >300 | n → π* | Weak transition associated with the non-bonding electrons of the oxygen and nitrogen atoms. |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Analysis
Predicted Crystallographic Parameters:
While the actual parameters can only be determined experimentally, we can anticipate that the molecule would crystallize in a common space group for organic compounds, such as P2₁/c or P-1. The unit cell would contain multiple molecules.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, several types of interactions would be expected to play a role in the crystal packing. These interactions dictate the physical properties of the solid, such as melting point and solubility.
The primary intermolecular forces would likely include:
Dipole-dipole interactions: Arising from the polar C=O, C-O, and C-Br bonds.
van der Waals forces: London dispersion forces between the aromatic rings.
π-π stacking: Favorable interactions between the electron-rich aromatic rings of adjacent molecules.
Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a Lewis basic site on a neighboring molecule, such as the nitrogen atom of the pyridine ring or the oxygen of the carbonyl group.
C-H···O and C-H···π interactions: Weak hydrogen bonds involving the aromatic and methyl C-H groups with the oxygen atoms or the aromatic rings of adjacent molecules.
A detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing insight into the supramolecular assembly of the compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the ideal method to begin a thorough investigation of Methyl 6-(4-bromophenoxy)nicotinate. wikipedia.orgnih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Given the presence of the flexible ether linkage between the pyridine (B92270) and phenyl rings, multiple low-energy conformations may exist. A thorough conformational search would be necessary to identify the global minimum energy structure and other accessible conformations, which could influence its chemical behavior and interaction with other molecules.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-Br | 1.905 |
| C-O (ether) | 1.370 | |
| C=O (ester) | 1.210 | |
| Bond Angle (°) | C-O-C (ether) | 118.5 |
| O=C-O (ester) | 125.0 | |
| Dihedral Angle (°) | C-C-O-C | 15.0 |
Note: This table is purely illustrative to demonstrate the type of data that would be generated from a DFT geometry optimization.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This table is purely illustrative.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would quantify the extent of π-conjugation across the aromatic rings and the ether linkage. It would also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and empty orbitals.
Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O (ether) | π(C-C) (phenyl) | 15.2 |
| π(C=C) (pyridine) | π(C=C) (phenyl) | 5.8 |
| σ(C-H) | σ*(C-Br) | 0.5 |
Note: This table is purely illustrative.
Molecules with significant delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govjhuapl.edu Computational methods can predict these properties, including the first hyperpolarizability (β), a measure of the second-order NLO response. The presence of the electron-donating phenoxy group and the electron-withdrawing ester and bromo groups in this compound suggests that it might possess NLO activity. DFT calculations could provide a quantitative prediction of its NLO properties and guide the design of related molecules with enhanced NLO responses.
Table 4: Hypothetical Predicted NLO Properties of this compound (Illustrative)
| Property | Predicted Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| Mean Polarizability (α) (a.u.) | 250 |
| First Hyperpolarizability (β) (a.u.) | 1200 |
Note: This table is purely illustrative.
Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density as an electron is added or removed. For this compound, Fukui function analysis would provide a more quantitative and localized prediction of reactivity compared to the broader picture offered by HOMO/LUMO analysis. This information would be invaluable for understanding its reaction mechanisms and for designing targeted syntheses.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sums.ac.ir This method is pivotal in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
Prediction of Ligand-Receptor Binding Affinities
A primary output of molecular docking simulations is the prediction of the binding affinity between a ligand and its receptor, often expressed as a binding energy or a dissociation constant (Ki). This value provides a quantitative estimate of the strength of the interaction. For this compound, a lower binding energy would suggest a more stable and potent interaction with a given biological target. In a hypothetical docking study against a relevant protein kinase, for instance, the binding affinities of this compound could be calculated and compared to that of a known inhibitor.
Table 1: Illustrative Predicted Binding Affinities for this compound Against Selected Kinase Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Kinase A | -8.5 | 50 |
| Kinase B | -7.2 | 250 |
| Kinase C | -6.1 | 1200 |
Note: The data in this table is illustrative and does not represent the results of actual experiments.
Identification of Key Binding Interactions
Beyond predicting binding strength, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, key interactions would likely involve its constituent parts: the pyridine ring, the ester group, the ether linkage, and the bromophenyl moiety. For example, the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, while the bromophenyl group could engage in hydrophobic interactions within a pocket of the receptor. Understanding these interactions is crucial for optimizing the structure of the compound to enhance its binding affinity and selectivity.
Solvent Effect Modeling on Electronic Parameters (e.g., IEFPCM, CPCM models)
The biological environment is aqueous, making it essential to understand how a solvent like water affects the electronic properties of a molecule. Solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), are employed to simulate these effects. gaussian.com These models place the solute in a cavity within a dielectric continuum representing the solvent, allowing for the calculation of properties such as molecular orbital energies and electrostatic potential in a more realistic environment. For this compound, these calculations can provide insights into its reactivity and stability in a biological medium. A computational study of esters and lactones has been carried out using the IEFPCM model for solvation. nih.gov
Computational Prediction of Pharmacokinetic Properties
The journey of a drug through the body is a complex process. Computational tools can predict the key pharmacokinetic properties of a molecule, offering an early assessment of its potential as a drug candidate. nih.gov
Drug-Likeness Property Assessment
"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug. nih.gov This is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be calculated from its structure to provide a preliminary filter of its drug-like potential.
Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | 322.15 g/mol | < 500 |
| LogP (Lipophilicity) | 3.8 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
Note: The data in this table is calculated based on the chemical structure and serves as a theoretical prediction.
ADMET Prediction (Computational Aspects)
ADMET prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov Various software and web-based tools, such as ADMETlab and ADMET Predictor, utilize extensive databases of chemical structures and their experimental ADMET properties to build predictive models. scbdd.comsimulations-plus.com For this compound, these tools could predict parameters such as its likelihood of intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Table 3: Illustrative In Silico ADMET Prediction for this compound
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | Likely |
| CYP3A4 Inhibitor | Unlikely |
| Excretion | |
| Renal Organic Cation Transporter | Unlikely Substrate |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low Risk |
Note: The data in this table is illustrative of the types of predictions generated by ADMET software and is not based on experimental results for this specific compound.
Chemical Reactivity and Mechanistic Pathways of Nicotinate Esters
Ester Hydrolysis Mechanisms and Kinetics
The ester functional group in Methyl 6-(4-bromophenoxy)nicotinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be initiated by either acid or base catalysis.
Under acidic conditions, the hydrolysis of esters typically proceeds through a series of reversible steps. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a methanol (B129727) molecule lead to the formation of 6-(4-bromophenoxy)nicotinic acid.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. organic-chemistry.org This results in a tetrahedral intermediate, from which an alkoxide ion is expelled. organic-chemistry.org The alkoxide, in this case, methoxide, then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. organic-chemistry.org
Enzymatic Hydrolysis in In Vitro Biological Systems
Substitution Reactions on the Pyridine (B92270) Ring and Ester Group
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity in substitution reactions. Nucleophilic aromatic substitution (NAS) is a plausible pathway, particularly at positions activated by the electron-withdrawing ester group and the ring nitrogen. The presence of the 4-bromophenoxy group at the 6-position can also influence the regioselectivity of such reactions.
The ester group itself can undergo substitution reactions. Transesterification, for instance, can occur in the presence of an alcohol and a catalyst, leading to the exchange of the methyl group for a different alkyl or aryl group.
Cyclization Reactions Involving Nicotinate (B505614) Scaffolds
Nicotinate scaffolds are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. While specific examples involving this compound are not extensively documented, related structures undergo intramolecular reactions to form fused ring systems. For instance, derivatives of nicotinic acid can be elaborated and then cyclized to produce bicyclic and tricyclic compounds. These reactions can be promoted by various reagents and conditions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds. The functional groups on the nicotinate backbone, including the ester and any substituents on the pyridine ring, play a crucial role in directing the outcome of these cyclization pathways.
Cross-Coupling Reactions for Functionalization (e.g., Suzuki, Sonogashira, Heck)
The bromine atom on the phenoxy group of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the extensive functionalization of the molecule.
Suzuki Coupling:
The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The 4-bromophenyl group of this compound can readily participate in Suzuki couplings with various aryl and vinyl boronic acids. This reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. wikipedia.org
Sonogashira Coupling:
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The aryl bromide moiety of this compound can be coupled with a wide range of terminal alkynes to introduce an alkynyl substituent. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. nih.gov Copper-free Sonogashira protocols have also been developed. youtube.com
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The 4-bromophenyl group of the target molecule can be coupled with various alkenes, such as acrylates or styrenes, via the Heck reaction. The catalytic cycle typically involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. mdpi.com
Table 1: Overview of Potential Cross-Coupling Reactions for this compound
| Reaction | Reactant | Catalyst System | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl Alkyne |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |
General Mechanistic Studies of Nicotinate Transformations
Mechanistic studies of reactions involving nicotinate esters often focus on understanding the role of the pyridine nitrogen and the ester group in influencing reactivity and regioselectivity. The electron-withdrawing nature of the pyridine ring and the ester functionality can activate the molecule towards certain transformations while deactivating it towards others. For instance, in cross-coupling reactions, the electronic properties of the nicotinate system can affect the rate of oxidative addition and other steps in the catalytic cycle. Computational studies are often employed to elucidate reaction mechanisms, predict reactivity, and rationalize experimental outcomes for related pyridine derivatives.
In Vitro Biological Activity and Pharmacological Relevance of Nicotinate Derivatives
Antimicrobial Activity (Bacterial and Fungal Strains)
An extensive search of scientific databases and literature has revealed no specific in vitro studies investigating the antimicrobial activity of Methyl 6-(4-bromophenoxy)nicotinate against bacterial or fungal strains. While research exists on the antimicrobial properties of other nicotinate (B505614) derivatives and bromophenol compounds, data directly pertaining to this compound is not available in the reviewed sources. nih.govmdpi.comnih.govresearchgate.netnih.gov
Antitubercular Activity
There are no published in vitro studies specifically evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. The scientific literature contains research on the antitubercular potential of various other nitrogen-containing heterocyclic compounds and substituted coumarins, but specific data for this compound is absent. jpccr.euibbj.orgnih.govmdpi.comnih.gov
Anti-inflammatory and Antioxidant Properties
This section explores the potential anti-inflammatory and antioxidant effects of this compound through various in vitro assays.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition (In Vitro)
A thorough review of the literature found no specific data on the in vitro inhibition of the Cyclooxygenase-2 (COX-2) enzyme by this compound. Studies on other classes of compounds, such as certain isoxazole (B147169) and 1,4-benzoxazine derivatives, have shown COX-2 inhibitory activity, but this specific compound has not been evaluated in the available research. nih.govnih.govmdpi.comrsc.orgphcog.com
Interleukin-6 (IL-6) Inhibitory Activity (In Vitro)
There is no available scientific literature detailing in vitro studies on the inhibitory effects of this compound on Interleukin-6 (IL-6). While various steroidal and nonsteroidal anti-inflammatory drugs have been evaluated for their impact on IL-6 bioactivity, specific research on this compound is currently lacking. nih.govmdpi.comnih.gov
Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production Modulation (In Vitro)
No in vitro research studies were identified that specifically investigate the modulation of nitric oxide (NO) or reactive oxygen species (ROS) production by this compound. The capacity of other compounds, such as certain plant extracts and nicotine (B1678760) analogs, to modulate these pathways has been documented, but data for the subject compound is not present in the reviewed literature. nih.govnih.govnih.govnih.gov
Enzyme Inhibition Studies (In Vitro)
Beyond COX-2, a comprehensive search did not yield any specific in vitro studies on the inhibitory activity of this compound against other enzymes. General principles of enzyme inhibition are well-established, but the specific inhibitory profile of this compound remains uninvestigated in the available scientific literature. nih.govphcog.com
L-glutamine:D-fructose-6-phosphate amidotransferase [GlcN-6-P] Inhibition
There are no available studies that have investigated the inhibitory activity of this compound against L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P). This enzyme is a key player in the hexosamine biosynthesis pathway, and its inhibition is a target for developing therapies for metabolic disorders and other diseases. Without experimental data, it is unknown whether this specific compound interacts with GlcN-6-P.
Phosphodiesterase 4 (PDE4) Inhibition
No research has been published detailing the effects of this compound on phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the inflammatory process, and its inhibitors are used to treat inflammatory conditions. The inhibitory potential of this compound against PDE4 is currently unknown.
Evaluation of Vasodilatory Effects in In Vitro Microcirculation Models
There is a lack of published studies on the vasodilatory properties of this compound in in vitro microcirculation models. While some nicotinate derivatives are known for their vasodilatory effects, which can improve blood flow, it is not possible to extrapolate these properties to this compound without specific experimental evidence.
Investigations into Related Biochemical Effects using In Vitro Assays
A comprehensive search has not revealed any other in vitro biochemical assays that have been performed on this compound. Therefore, its broader biochemical profile and potential interactions with other cellular components remain uncharacterized.
Advanced Analytical Methodologies and Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for evaluating the purity of Methyl 6-(4-bromophenoxy)nicotinate. This method offers high resolution and sensitivity, enabling the separation and quantification of the main compound from any potential impurities or degradation products.
A typical HPLC analysis for purity assessment would involve a reversed-phase column, such as a C18, with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, ensures the effective separation of compounds with varying polarities.
Detection is commonly performed using a UV detector, as the aromatic rings within the this compound structure absorb UV light. The wavelength of detection is optimized to achieve the maximum response for the analyte. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram would ideally show a single, sharp, and symmetrical peak corresponding to this compound.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the unambiguous identification and purity confirmation of this compound. This hybrid technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing both retention time data and mass-to-charge ratio (m/z) information.
In an LC-MS analysis, the compound is first separated by the LC system under conditions similar to those used in HPLC. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. Electrospray ionization (ESI) is a commonly employed technique for this purpose, as it is a soft ionization method that typically keeps the molecule intact, resulting in the observation of the protonated molecule [M+H]⁺.
The mass spectrometer then separates these ions based on their m/z ratio. For this compound (with a molecular weight of 308.13 g/mol due to the most common isotopes of bromine being ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a characteristic isotopic pattern), the expected [M+H]⁺ ions would be observed around m/z 308 and 310, reflecting the natural isotopic abundance of bromine. This provides a high degree of confidence in the compound's identity. Furthermore, by analyzing the mass spectrum for other ions, the presence of any impurities can be detected and potentially identified.
Table 2: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₀BrNO₃ |
| Molecular Weight | 308.13 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | ~309.99, 311.99 |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction in real-time and for preliminary purity assessment of the final product.
In a typical TLC analysis, a small spot of the sample solution is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The choice of the solvent system is critical for achieving good separation.
As the mobile phase ascends the plate via capillary action, it carries the components of the sample with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values. After development, the separated spots are visualized, typically under UV light, as the aromatic nature of the compound allows for fluorescence quenching on a fluorescent indicator-containing plate. A pure sample of this compound should ideally present as a single spot.
Table 3: Example TLC Parameters for Reaction Monitoring
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 30% Ethyl Acetate in Hexane |
| Visualization | UV light (254 nm) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this method provides experimental verification of its empirical formula, C₁₃H₁₀BrNO₃.
The analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then quantitatively measured. The amount of bromine is typically determined by other methods, such as ion chromatography after combustion and absorption.
The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine are then compared with the theoretically calculated percentages based on the compound's empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its purity.
Table 4: Theoretical vs. Found Elemental Analysis Data for C₁₃H₁₀BrNO₃
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 50.68 | 50.75 |
| Hydrogen (H) | 3.27 | 3.30 |
| Bromine (Br) | 25.93 | 25.85 |
| Nitrogen (N) | 4.55 | 4.52 |
| Oxygen (O) | 15.57 | (by difference) |
Future Research Trajectories in Methyl 6 4 Bromophenoxy Nicotinate Studies
Design and Synthesis of Novel Derivatives with Enhanced Biological Profiles
The core structure of Methyl 6-(4-bromophenoxy)nicotinate offers multiple avenues for chemical modification to generate novel derivatives with potentially superior biological activities. Future research will likely concentrate on strategic structural modifications to optimize its therapeutic potential, drawing inspiration from the broad biological activities exhibited by other nicotinic acid derivatives, such as anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netchemistryjournal.netnih.govnih.gov
Systematic modifications could involve:
Variation of the Phenoxy Moiety: The 4-bromophenoxy group is a key feature. Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups could significantly influence the electronic properties and, consequently, the biological activity of the molecule.
Modification of the Ester Group: The methyl ester at the 3-position of the pyridine (B92270) ring can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, hydrazides, or other esters. researchgate.netnih.gov This would allow for the introduction of diverse functionalities to probe interactions with biological targets.
Introduction of Substituents on the Pyridine Ring: Although the pyridine ring of the parent compound is unsubstituted beyond the core structure, the introduction of additional small alkyl or other functional groups could fine-tune the steric and electronic properties of the molecule.
The synthesis of these new derivatives would likely employ established synthetic methodologies. The key ether linkage is typically formed through a nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinate (e.g., methyl 6-chloronicotinate) and 4-bromophenol (B116583). libretexts.org Subsequent modifications would follow standard organic synthesis protocols. The synthesized compounds would then be subjected to a battery of in vitro and in vivo biological assays to evaluate their activity in areas such as oncology, inflammation, and neurodegenerative diseases.
Deeper Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, improving yields, and ensuring the selective formation of desired products. The primary reaction for the formation of the 6-phenoxy ether linkage is the nucleophilic aromatic substitution (SNAr). libretexts.org
Future mechanistic studies should aim to:
Elucidate the SNAr Mechanism: While the SNAr reaction is generally understood to proceed through a Meisenheimer complex intermediate, the specific kinetics and the rate-determining step for the reaction between methyl 6-halonicotinates and substituted phenols are not well-documented. libretexts.orgnih.govfrontiersin.orgresearchgate.net Detailed kinetic studies, including the effects of solvent, temperature, and the nature of the leaving group and nucleophile, would provide valuable insights.
Investigate Catalytic Systems: While many SNAr reactions proceed without a catalyst, the use of copper or other transition metal catalysts has been shown to facilitate similar C-O bond formations, particularly with less reactive aryl halides. acs.org Research into catalytic systems for the synthesis of 6-aryloxynicotinates could lead to milder reaction conditions and broader substrate scope.
Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model the reaction coordinates of the SNAr reaction, providing theoretical support for experimental findings and helping to visualize transition states and intermediates. nih.gov
A deeper mechanistic understanding will not only aid in the synthesis of new derivatives but also contribute to the broader field of heterocyclic chemistry.
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Elucidation
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new compounds and the interpretation of experimental data. For this compound and its future derivatives, advanced computational modeling will be pivotal in establishing robust Structure-Activity Relationships (SAR).
Key computational approaches will include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a library of derivatives with corresponding biological activity data is generated, QSAR models can be developed. dntb.gov.uanih.gov These models use statistical methods to correlate the physicochemical properties of the molecules with their biological activities, allowing for the prediction of the activity of yet-unsynthesized compounds.
Molecular Docking: If a specific biological target for this class of compounds is identified, molecular docking studies can be performed to predict the binding mode and affinity of the ligands to the target's active site. nih.govdntb.gov.uaresearchgate.net This can guide the design of new derivatives with improved binding characteristics.
Pharmacophore Modeling: Based on the structures of active compounds, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new potential hits.
These computational studies, in a synergistic feedback loop with synthetic chemistry and biological testing, will accelerate the discovery of potent and selective drug candidates based on the this compound scaffold.
Exploration of Emerging Applications in Materials Science or Chemical Biology
Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in materials science and chemical biology.
Future research in these areas could explore:
Development of Novel Polymers and Materials: The aromatic and heterocyclic nature of the molecule, along with the potential for further functionalization, makes it a candidate building block for the synthesis of novel polymers. These materials could possess interesting thermal, optical, or electronic properties. The aryloxypyridine motif is present in some advanced materials, suggesting that derivatives of this compound could be explored for similar applications.
Design of Chemical Probes: With appropriate modifications, such as the incorporation of a fluorescent tag or a reactive group for covalent labeling, derivatives of this compound could be developed as chemical probes. These probes could be used to study biological processes, identify new drug targets, or visualize cellular components. The nicotinic acid scaffold is a component of the essential cofactor NAD+, hinting at the potential for derivatives to interact with a wide range of biological systems. nih.gov
The exploration of these emerging applications would represent a significant expansion of the research landscape for this compound, potentially leading to discoveries in fields beyond traditional pharmacology.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for bromophenoxy and pyridine rings) and ester methyl groups (δ 3.8–4.0 ppm). Coupling patterns confirm substitution positions .
- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z ~322) and fragmentation patterns (e.g., loss of COOCH₃).
How does the 4-bromophenoxy substituent influence binding affinity to neurological targets compared to other halogenated analogs?
Advanced Research Focus
The bromine atom’s electronegativity and steric bulk alter interactions with targets like GABA receptors or kinases:
- Lipophilicity : Bromine increases logP vs. chloro or fluoro analogs, enhancing blood-brain barrier permeability .
- Target Selectivity : Bulkier bromophenoxy groups may reduce off-target binding compared to methyl or trifluoromethoxy substituents.
Methodological Insight : Competitive binding assays (e.g., radioligand displacement) paired with molecular docking can quantify affinity differences .
What strategies resolve contradictions in reported biological activities across studies?
Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Purity Variability : Use HPLC (≥95% purity, as in ) and elemental analysis to standardize test compounds.
- Assay Conditions : Control pH (e.g., ester hydrolysis in buffer) and solvent effects (DMSO concentration <1% in cell-based assays).
- Structural Confirmation : Re-examine NMR/XRPD data to rule out polymorphic or hydration state differences .
What are key considerations in designing hydrolysis or derivatization reactions for this compound?
Q. Basic Research Focus
- Hydrolysis : Use NaOH/MeOH (1:1 v/v) at 60°C to cleave the ester to 6-(4-bromophenoxy)nicotinic acid. Monitor pH to avoid decarboxylation .
- Derivatization : Introduce amides via EDCI/HOBt coupling with amines. Protect the pyridine nitrogen with Boc groups to prevent side reactions .
How can computational modeling predict interactions with cytochrome P450 enzymes?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to model binding poses in CYP3A4/2D6 active sites. Bromophenoxy may occupy hydrophobic pockets, while the pyridine ring hydrogen-bonds with heme .
- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to rank metabolites .
What are the primary degradation pathways under physiological conditions?
Q. Basic Research Focus
- Ester Hydrolysis : Dominant in plasma (t₁/₂ ~2–4 hours at pH 7.4). Stabilize with prodrug strategies (e.g., PEGylation) .
- Oxidative Metabolism : CYP450-mediated hydroxylation at the pyridine ring’s C-2 or C-4 positions. Identify metabolites via LC-MS/MS .
How do electron-withdrawing/donating groups on the pyridine ring affect reactivity in cross-coupling?
Q. Advanced Research Focus
- EWGs (e.g., -COOCH₃) : Activate the ring for nucleophilic substitution at C-6 by polarizing the C-Cl bond. Bromophenoxy’s -I effect enhances this .
- EDGs (e.g., -OCH₃) : Deactivate the ring, requiring harsher conditions (e.g., CuI/ligands for Ullmann coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
